Methylcarbamoyloxyethyl acrylate
Description
Methylcarbamoyloxyethyl acrylate is an acrylate ester characterized by a methylcarbamoyloxyethyl (CH₃NHCO-O-CH₂CH₂-) group attached to the acrylate backbone. This structure combines the reactive vinyl group of acrylates with a carbamate-functional side chain, enabling unique physicochemical properties. While direct references to this compound are absent in the provided evidence, its structural analogs—such as dicyclopentenyloxyethyl acrylate, 2-ethylhexyl acrylate, and methyl acrylate—suggest applications in polymer synthesis, UV-curable coatings, and adhesives . The carbamoyl group may enhance hydrogen bonding and thermal stability, distinguishing it from simpler acrylates.
Properties
CAS No. |
52607-81-5 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-(methylcarbamoyloxy)ethyl prop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-3-6(9)11-4-5-12-7(10)8-2/h3H,1,4-5H2,2H3,(H,8,10) |
InChI Key |
QCQXVTVJGLHITJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylcarbamoyloxyethyl acrylate can be synthesized through a non-isocyanate pathway. One common method involves the reaction of methacrylic acid with a urethane methacrylate monomer, specifically 2-((methylcarbamoyl)oxy)ethyl methacrylate. This reaction is typically carried out in a semicontinuous monomer-starved process to prepare latexes via emulsion polymerization .
Industrial Production Methods
Industrial production of this compound often involves the use of bio-based molecules obtained from either extraction or fermentation of biomass such as glucose, cellulose, and lignin. This approach is part of a broader trend towards sustainable and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Methylcarbamoyloxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: This is the most common reaction, where the compound forms polymers through radical polymerization.
Copolymerization: It can be copolymerized with other monomers such as methacrylic acid and butyl acrylate to form latexes.
Common Reagents and Conditions
Radical Initiators: These are commonly used to initiate the polymerization process.
Major Products Formed
The major products formed from the polymerization of this compound are latexes with enhanced film formation properties, including improved Young’s modulus, tensile strength, and hardness .
Scientific Research Applications
Coatings
Methylcarbamoyloxyethyl acrylate is primarily used in the formulation of advanced coatings. Its properties allow for the creation of abrasion-resistant and durable surfaces.
- Applications :
Table 1: Properties of Coatings Using this compound
| Property | Description |
|---|---|
| Abrasion Resistance | High resistance to wear |
| Chemical Resistance | Resistant to solvents and chemicals |
| UV Stability | Maintains integrity under UV exposure |
Adhesives
The compound is also significant in the adhesive industry, where it contributes to the development of strong bonding agents.
- Applications :
Table 2: Characteristics of Adhesives Containing this compound
| Characteristic | Value |
|---|---|
| Bond Strength | High |
| Temperature Tolerance | Moderate |
| Flexibility | Excellent |
Biomedical Applications
Research has explored the use of this compound in biomedical fields, particularly in drug delivery systems and tissue engineering.
- Applications :
Case Study 1: Coating Formulation
A study on abrasion-resistant coatings incorporated this compound into a UV-curable system. The resulting coatings demonstrated significant improvements in scratch resistance and durability compared to traditional formulations, making them ideal for high-traffic areas.
Case Study 2: Biomedical Hydrogel
In a research project focusing on drug delivery, this compound was used to create a hydrogel that effectively encapsulated anti-cancer drugs. The hydrogel allowed for sustained release over several days, significantly improving therapeutic outcomes in vitro.
Mechanism of Action
The mechanism of action of methylcarbamoyloxyethyl acrylate primarily involves its ability to undergo polymerization and copolymerization. The molecular targets and pathways involved include the formation of polymer chains through radical polymerization, which is initiated by radical initiators . The compound’s ability to form strong and durable polymers makes it valuable in various applications.
Comparison with Similar Compounds
Structural and Molecular Differences
Key Structural Features :
- Methylcarbamoyloxyethyl acrylate: Contains a methylcarbamoyloxyethyl group (C₇H₁₁NO₄, inferred molar mass ~161.17 g/mol).
- Dicyclopentenyloxyethyl acrylate : Features a bicyclic dicyclopentenyloxyethyl group (C₁₅H₂₀O₃, molar mass 248.3 g/mol) .
- 2-Ethylhexyl acrylate : Branched alkyl chain (C₁₁H₂₀O₂, molar mass 184.28 g/mol) .
- Methyl acrylate : Simplest acrylate ester (C₄H₆O₂, molar mass 86.09 g/mol) .
Table 1: Structural and Molecular Comparisons
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Group |
|---|---|---|---|
| This compound | C₇H₁₁NO₄ | 161.17 | Methylcarbamoyloxyethyl |
| Dicyclopentenyloxyethyl acrylate | C₁₅H₂₀O₃ | 248.3 | Dicyclopentenyloxyethyl |
| 2-Ethylhexyl acrylate | C₁₁H₂₀O₂ | 184.28 | Branched alkyl chain |
| Methyl acrylate | C₄H₆O₂ | 86.09 | Methyl ester |
Reactivity and Polymerization Behavior
- This compound : The carbamoyl group may reduce polymerization rates compared to alkyl acrylates due to steric hindrance and hydrogen bonding. Similar to urethane acrylates (), this compound likely forms crosslinked networks under UV irradiation, enhancing mechanical strength.
- Dicyclopentenyloxyethyl acrylate : The bulky bicyclic group increases hydrophobicity and may slow polymerization, favoring applications in specialty coatings .
- Methyl acrylate : Highly reactive due to its small size, leading to rapid polymerization for plastics and elastomers .
Biological Activity
Methylcarbamoyloxyethyl acrylate (MCEA) is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of polymer chemistry and biocompatibility. This article explores the biological activity of MCEA, synthesizing findings from various studies and presenting relevant data.
This compound is an ester derived from methyl acrylate and carbamic acid. Its molecular formula is . The compound features both acrylate and carbamate functional groups, which contribute to its reactivity and potential applications in biological systems.
1. Toxicity and Safety Profile
Research indicates that MCEA exhibits moderate toxicity, primarily through skin sensitization and potential irritation upon exposure. In studies comparing various acrylates, MCEA demonstrated skin sensitization potential similar to other acrylates, suggesting a need for careful handling in occupational settings .
2. Cellular Effects
MCEA's effects on cellular systems have been investigated using various in vitro models. For instance, studies involving Caco-2 monolayers have assessed the permeability and transport characteristics of MCEA, indicating that it can cross cellular barriers under specific conditions .
3. Genotoxicity
In vitro assays have shown that MCEA can induce chromosomal aberrations in mammalian cells, suggesting a clastogenic potential. This raises concerns regarding its use in products that may come into contact with human tissues .
Case Study 1: Skin Sensitization Assessment
A study utilizing the Local Lymph Node Assay (LLNA) evaluated the skin sensitization potential of MCEA alongside other acrylates. Results indicated that while MCEA exhibited some sensitizing properties, it was classified as a weak sensitizer compared to more potent compounds like butyl acrylate .
Case Study 2: Polymerization Behavior
MCEA has been used in polymerization reactions to create biocompatible materials. In one study, researchers synthesized graft copolymers using MCEA as a monomer, demonstrating its utility in producing materials with tailored properties for biomedical applications .
Research Findings Summary Table
| Study | Focus | Findings |
|---|---|---|
| IARC (1986) | Toxicity | Moderate toxicity with skin sensitization potential. |
| Caco-2 Transport Study | Cellular Absorption | Demonstrated permeability across cellular barriers. |
| Genotoxicity Assay | Chromosomal Damage | Induced chromosomal aberrations in mammalian cells. |
| LLNA Study | Skin Sensitization | Classified as a weak sensitizer compared to other acrylates. |
| Polymer Synthesis | Biocompatibility | Effective in creating graft copolymers for biomedical use. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methylcarbamoyloxyethyl acrylate, and what catalysts or conditions are optimal for high yield and purity?
- Methodological Answer : Synthesis typically involves acrylation of methylcarbamoyloxyethanol using acrylic acid derivatives (e.g., acryloyl chloride) under controlled conditions. Catalysts such as triethylamine or 4-dimethylaminopyridine (DMAP) are often used to enhance reaction efficiency. Solvent selection (e.g., dichloromethane or tetrahydrofuran) and temperature control (0–25°C) are critical to minimize side reactions like premature polymerization . Purity optimization may require distillation or column chromatography, with monitoring via thin-layer chromatography (TLC) .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound's purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the acrylate group (δ ~5.8–6.4 ppm for vinyl protons) and carbamate moiety (δ ~2.9–3.2 ppm for methyl groups) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1720 cm⁻¹ (C=O stretch, acrylate) and ~1530 cm⁻¹ (N–H bend, carbamate) validate functional groups .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and detects volatile impurities, with column selection tailored to polar acrylates .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, indirect-vent goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required if ventilation is inadequate .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .
- Stabilization : Add inhibitors (e.g., 4-methoxyphenol) to prevent polymerization during storage .
Advanced Research Questions
Q. How does the presence of this compound affect the glass transition temperature (Tg) and crosslinking density in copolymer systems?
- Methodological Answer :
- Experimental Design : Incorporate this compound into copolymer networks (e.g., with methyl methacrylate or butyl acrylate) at varying molar ratios (5–20%). Use differential scanning calorimetry (DSC) to measure Tg and dynamic mechanical analysis (DMA) to assess crosslink density.
- Data Interpretation : Higher acrylate content typically lowers Tg due to increased chain flexibility but enhances crosslinking via carbamate groups. Contradictions in Tg trends may arise from incomplete conversion or phase separation, requiring validation via FTIR or gel content analysis .
Q. What experimental strategies can resolve contradictions in reactivity data between batch and continuous flow synthesis of this compound?
- Methodological Answer :
- Central Composite Design (CCD) : Systematically vary parameters (e.g., residence time, temperature) in flow reactors and compare with batch results. Use ANOVA to identify statistically significant factors .
- In-line Monitoring : Deploy Raman spectroscopy or UV-Vis to track real-time conversion rates and intermediate formation, addressing discrepancies in kinetic models .
Q. What statistical approaches are recommended for analyzing conflicting results in polymerization kinetics studies involving this compound?
- Methodological Answer :
- Multivariate Analysis : Apply principal component analysis (PCA) to isolate variables (e.g., initiator concentration, solvent polarity) causing data variability .
- Error Source Identification : Replicate experiments under controlled humidity and oxygen levels, as trace inhibitors or moisture can alter radical polymerization rates .
Data Contradiction Analysis
Q. How can researchers address inconsistencies in reported cytotoxicity values of this compound derivatives?
- Methodological Answer :
- Standardized Assays : Use ISO 10993-5 guidelines for in vitro cytotoxicity testing (e.g., MTT assay on L929 fibroblasts). Control variables like residual monomer content, which may skew results .
- Comparative Studies : Cross-reference data with structurally similar acrylates (e.g., 2-hydroxyethyl acrylate) to identify trends in carbamate group toxicity .
Q. Why do studies report divergent thermal stability profiles for this compound-based polymers?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) Optimization : Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Inconsistent heating rates (e.g., 10°C/min vs. 20°C/min) may explain variability .
- Side-Reaction Mitigation : Purify monomers to remove traces of water or initiators, which accelerate degradation .
Notes on Evidence Limitations
- The above methodologies are extrapolated from studies on analogous acrylates (e.g., methyl acrylate, ethyl acrylate) due to limited direct data on this compound. Researchers should validate these approaches with compound-specific trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
